1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride
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Overview
Description
1-(1,4-Diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diazepane ring and a fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride typically involves the following steps:
Formation of Diazepane Ring: The diazepane ring can be synthesized through cyclization reactions involving linear precursors.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, where a fluorine atom is added to the phenyl ring.
Ethanone Formation: The ethanone moiety is formed by reacting the diazepane ring with a suitable acylating agent.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the fluorophenyl group may be oxidized to form various derivatives.
Reduction: Reduction reactions can be performed to modify the diazepane ring or the ethanone group.
Substitution: Substitution reactions are common, where different functional groups can replace existing atoms or groups in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Fluorophenyl derivatives with different oxidation states.
Reduction Products: Reduced forms of the diazepane ring or ethanone group.
Substitution Products: Compounds with modified functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: It may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.
Industry: Use in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride exerts its effects involves binding to specific molecular targets. The diazepane ring may interact with receptors or enzymes, while the fluorophenyl group enhances binding affinity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(1,4-Diazepan-1-yl)ethanone: Similar structure but lacks the fluorophenyl group.
Fluorophenyl derivatives: Compounds with fluorophenyl groups but different core structures.
Diazepane derivatives: Compounds containing diazepane rings with various substituents.
Uniqueness: 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride stands out due to its combination of the diazepane ring and fluorophenyl group, which provides unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O.ClH/c14-12-4-1-3-11(9-12)10-13(17)16-7-2-5-15-6-8-16;/h1,3-4,9,15H,2,5-8,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCUXXKSVMPPQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)CC2=CC(=CC=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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